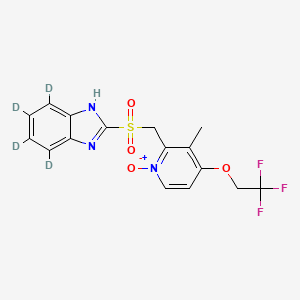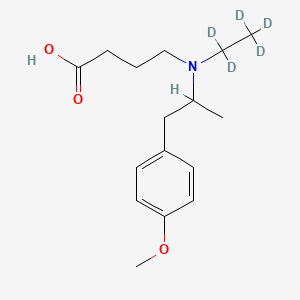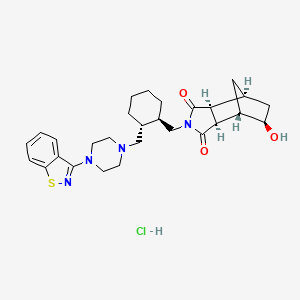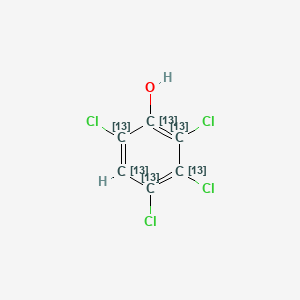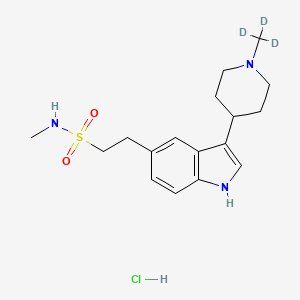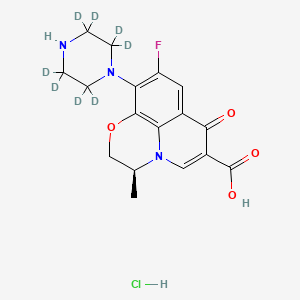
R-(-)-O-Desmethyl-Venlafaxine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
R-(-)-O-Desmethyl-Venlafaxine-d6 is a deuterated analog of O-Desmethyl-Venlafaxine, which is a major active metabolite of the antidepressant drug Venlafaxine. The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Venlafaxine and its metabolites.
Wissenschaftliche Forschungsanwendungen
R-(-)-O-Desmethyl-Venlafaxine-d6 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the effects of deuteration on chemical stability and reactivity.
Biology: To investigate the metabolic pathways and pharmacokinetics of Venlafaxine and its metabolites.
Medicine: To develop and optimize antidepressant therapies by understanding the metabolism and action of Venlafaxine.
Industry: To produce stable isotopic-labeled compounds for use in drug development and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-O-Desmethyl-Venlafaxine-d6 typically involves the deuteration of O-Desmethyl-Venlafaxine. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The production process is optimized to maximize yield and purity while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
R-(-)-O-Desmethyl-Venlafaxine-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted derivatives.
Wirkmechanismus
The mechanism of action of R-(-)-O-Desmethyl-Venlafaxine-d6 is similar to that of its parent compound, O-Desmethyl-Venlafaxine. It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which increases the levels of serotonin and norepinephrine in the brain by inhibiting their reuptake into presynaptic neurons. This action helps alleviate symptoms of depression and anxiety. The deuterium atoms in this compound may enhance the compound’s stability and alter its pharmacokinetic profile, potentially leading to improved therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Desmethyl-Venlafaxine: The non-deuterated analog of R-(-)-O-Desmethyl-Venlafaxine-d6.
Venlafaxine: The parent compound from which O-Desmethyl-Venlafaxine is derived.
Desvenlafaxine: Another active metabolite of Venlafaxine with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in research for studying the metabolism and pharmacokinetics of Venlafaxine and its metabolites, as well as for developing improved antidepressant therapies.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for R-(-)-O-Desmethyl-Venlafaxine-d6 involves the reduction of Venlafaxine to O-Desmethyl-Venlafaxine, followed by the deuterium exchange of the phenyl ring in O-Desmethyl-Venlafaxine.", "Starting Materials": [ "Venlafaxine", "Sodium borohydride (NaBH4)", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Venlafaxine is reduced to O-Desmethyl-Venlafaxine using NaBH4 in MeOH/H2O.", "O-Desmethyl-Venlafaxine is dissolved in D2O and HCl is added to adjust the pH to 3.", "The solution is heated at 80°C for 24 hours to allow for deuterium exchange of the phenyl ring.", "The solution is cooled and NaOH is added to adjust the pH to 9.", "The solution is extracted with EtOAc and the organic layer is dried over Na2SO4.", "The solvent is evaporated under reduced pressure to yield R-(-)-O-Desmethyl-Venlafaxine-d6 as a solid." ] } | |
CAS-Nummer |
1062609-96-4 |
Molekularformel |
C16H19D6NO2 |
Molekulargewicht |
269.37 |
Reinheit |
0.98 |
Verwandte CAS-Nummern |
142761-11-3 (unlabelled) |
Synonyme |
(R)-4-(2-(bis(methyl-d3)amino)-1-(1-hydroxycyclohexyl)ethyl)pheno |
Tag |
Venlafaxine Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


